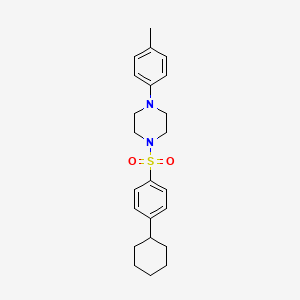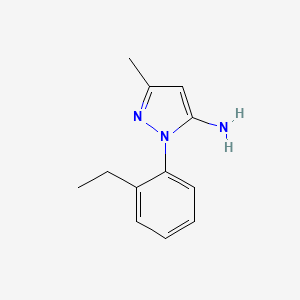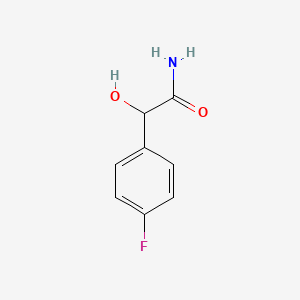![molecular formula C16H20N4O3S B12120185 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en la investigación científica y la industria. Este compuesto presenta un anillo de pirimidina sustituido con grupos dimetil y un grupo sulfamoil unido a un anillo fenil, que está conectado además a una porción de butanamida. Su estructura única le permite participar en diversas reacciones químicas y lo hace valioso en múltiples campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida generalmente implica los siguientes pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se sintetiza mediante una reacción de condensación entre acetilacetona y guanidina en presencia de una base.
Introducción de grupos dimetil: Los grupos dimetil se introducen mediante alquilación usando yoduro de metilo.
Sulfamoilación: El grupo sulfamoil se agrega mediante una reacción con cloruro de sulfamoil en presencia de una base.
Acoplamiento con el anillo fenil: El derivado de pirimidina se acopla luego con un anillo fenil utilizando una reacción de acoplamiento de Suzuki.
Formación de butanamida: Finalmente, la porción de butanamida se introduce mediante una reacción de amidación con cloruro de butanoil.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala, utilizando a menudo reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados garantiza un control preciso de las condiciones de reacción, lo que lleva a productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, convirtiendo el grupo sulfamoil en una amina.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de pirimidina, utilizando reactivos como el hidruro de sodio y los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) con haluros de alquilo.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas.
Sustitución: Derivados de pirimidina alquilados.
Aplicaciones Científicas De Investigación
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteicas.
Medicina: Se investiga por su potencial como agente terapéutico debido a su capacidad de interactuar con dianas biológicas.
Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo sulfamoil del compuesto puede formar enlaces de hidrógeno con residuos del sitio activo, mientras que el anillo de pirimidina puede participar en interacciones π-π, estabilizando el compuesto dentro del sitio de unión. Estas interacciones pueden inhibir la actividad enzimática o modular la función del receptor, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}acetamida
- N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}propionamida
Unicidad
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}butanamida es única debido a su porción de butanamida, que confiere propiedades fisicoquímicas distintas en comparación con sus análogos de acetamida y propionamida. Esta diferencia estructural puede influir en su solubilidad, reactividad y actividad biológica, lo que la convierte en un compuesto valioso para aplicaciones específicas donde otros análogos pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C16H20N4O3S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C16H20N4O3S/c1-4-5-16(21)19-13-6-8-14(9-7-13)24(22,23)20-15-10-11(2)17-12(3)18-15/h6-10H,4-5H2,1-3H3,(H,19,21)(H,17,18,20) |
Clave InChI |
DFAXODGOMLTMJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)
![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)




